molecular formula C23H31N3O4 B2478728 (E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1286744-52-2

(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2478728
CAS No.: 1286744-52-2
M. Wt: 413.518
InChI Key: YZGVHDQPJLVDMZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Pyrazole-based ligands, such as “(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one”, are known to coordinate with metal ions, which can be used as a precursor for the development of metalloenzymes .

    Mode of action

    These ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal .

    Biochemical pathways

    Pyrazole-based ligands have been used in various applications including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .

    Result of action

    Pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone .

    Action environment

    The type of solvent contributes to the interaction and dilution of reactants in the solvent .

Properties

IUPAC Name

(E)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-16-12-17(2)26(24-16)15-18-8-10-25(11-9-18)22(27)7-6-19-13-20(28-3)23(30-5)21(14-19)29-4/h6-7,12-14,18H,8-11,15H2,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGVHDQPJLVDMZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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